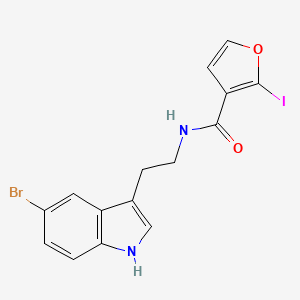

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide

CAS No.: 920505-99-3

Cat. No.: VC17300781

Molecular Formula: C15H12BrIN2O2

Molecular Weight: 459.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920505-99-3 |

|---|---|

| Molecular Formula | C15H12BrIN2O2 |

| Molecular Weight | 459.08 g/mol |

| IUPAC Name | N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide |

| Standard InChI | InChI=1S/C15H12BrIN2O2/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20) |

| Standard InChI Key | MURVDOUCPYEHJP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(OC=C3)I |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of two primary heterocyclic systems:

-

5-Bromo-1H-indole: A bicyclic aromatic system with a bromine atom at the 5-position of the indole ring.

-

2-Iodofuran-3-carboxamide: A furan ring substituted with an iodine atom at the 2-position and a carboxamide group at the 3-position.

These moieties are connected via an ethyl linker, forming a hybrid architecture that enhances molecular interactions with biological targets. The presence of halogen atoms (Br and I) introduces steric and electronic effects critical for binding affinity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 459.08 g/mol |

| IUPAC Name | N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide |

| CAS Number | 920505-99-3 |

| XLogP3 | 3.80 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions:

-

Formation of 5-Bromo-1H-indole: Bromination of indole derivatives using brominating agents like (N-bromosuccinimide) under controlled conditions .

-

Functionalization with Ethyl Linker: Introduction of the ethyl group via alkylation or nucleophilic substitution reactions.

-

Coupling with 2-Iodofuran-3-carboxylic Acid: Activation of the carboxylic acid group (e.g., using thionyl chloride) followed by amide bond formation with the ethylamine side chain .

Condensation Reactions

Analogous to methods used for related carboxamide derivatives , the final step often employs acidic conditions (e.g., sulfuric acid in ethanol) to facilitate condensation, yielding the target compound in ~79% efficiency .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its halogen substituents:

-

Polar Solvents: Moderate solubility in ethanol and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: Limited solubility in hexane or chloroform.

Stability studies indicate decomposition above 200°C, with sensitivity to prolonged UV exposure due to the iodine moiety .

Table 2: Experimental and Computed Properties

| Property | Experimental Value | Computed Value |

|---|---|---|

| Boiling Point | Not reported | 245.0°C |

| Flash Point | Not reported | 105.5°C |

| LogP (Partition Coefficient) | Not reported | 3.80 |

Applications in Drug Discovery

Targeted Therapy Development

The compound’s dual functionality (indole-furan hybrid) enables interactions with multiple biological targets, including:

-

Serotonin receptors (via indole moiety).

-

Enzymatic active sites (via halogenated furan).

Radiopharmaceuticals

The iodine atom ( or ) allows for radiolabeling, positioning the compound as a candidate for imaging or targeted radiotherapy .

Future Research Directions

Synthetic Optimization

-

Explore palladium-catalyzed cross-coupling reactions to enhance yield (e.g., Suzuki-Miyaura coupling) .

-

Investigate microwave-assisted synthesis for reduced reaction times.

In Vivo Studies

-

Assess pharmacokinetics (absorption, distribution, metabolism, excretion).

-

Evaluate toxicity profiles in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume